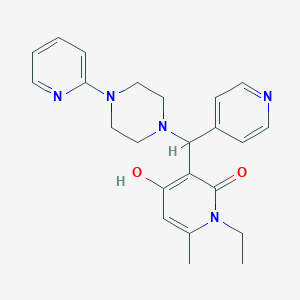

1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methyl-3-[pyridin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-3-28-17(2)16-19(29)21(23(28)30)22(18-7-10-24-11-8-18)27-14-12-26(13-15-27)20-6-4-5-9-25-20/h4-11,16,22,29H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYSPDNSSJRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 486.57 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction through caspase activation |

| A549 (Lung Cancer) | 3.8 | Cell cycle arrest at G2/M phase |

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

3. Neuropharmacological Effects

Preliminary studies suggest neuroprotective effects, indicating potential applications in treating neurodegenerative diseases like Alzheimer's. The compound may enhance cognitive function by modulating neurotransmitter levels.

The biological activity is largely attributed to the compound's ability to interact with specific receptors and enzymes:

- Inhibition of Kinases : The compound has been found to inhibit certain kinases involved in cancer progression.

- Receptor Modulation : It may act as an antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against various pathogens, highlighting its effectiveness compared to standard antibiotics .

- Neuroprotective Potential : Research conducted on animal models indicated that administration of the compound improved memory retention and reduced neuroinflammation markers .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C20H27N3O2

- Molecular Weight : 341.4 g/mol

Its structure features multiple heterocyclic rings, which are known to influence biological activity and interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant antitumor properties. The presence of piperazine and pyridine moieties in the structure enhances interactions with specific biological targets involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest .

Antidepressant and Anxiolytic Effects

Compounds similar to 1-ethyl-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one have been evaluated for their potential antidepressant and anxiolytic effects. The piperazine ring is a common scaffold in many antidepressants, suggesting that this compound may also exhibit similar pharmacological properties by modulating neurotransmitter systems such as serotonin and norepinephrine .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related pyridine derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Synthesis and Biological Evaluation

A study synthesized several pyridine derivatives, including those structurally similar to this compound). These compounds underwent biological assays to assess their anticancer activity against human cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity, emphasizing the importance of structural optimization in drug design .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Such studies provide insights into how structural variations can influence biological activity and help in designing more effective derivatives for therapeutic use .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The ethyl and hydroxy groups in the target compound may enhance metabolic stability compared to nitro or benzodioxol substituents in analogues .

Pharmacological and Thermal Stability Comparisons

Table 2: Functional and Stability Data

Key Findings :

- Thermal Stability : Pyrrolo[3,4-c]pyridine-diones exhibit superior thermal stability (>250°C) due to fused-ring systems , whereas the target compound’s stability may depend on its piperazine-pyridinyl interactions.

- Biological Activity : The target compound’s bis-pyridinylmethyl-piperazine group could enhance serotonin reuptake inhibition compared to simpler phenyl-piperazine derivatives (e.g., ), though empirical data is lacking.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction parameters (e.g., temperature, solvent) affect yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the pyridin-2-ylpiperazine moiety.

- Mannich-type reactions for forming the central methylene bridge between pyridine and piperazine groups .

- Protection/deprotection strategies for the hydroxyl group to prevent undesired side reactions .

Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification .

- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but risk decomposition of heat-sensitive intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate key steps but may complicate purification .

Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) .

Basic: How is the molecular structure of this compound confirmed, and what spectroscopic techniques are prioritized?

Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : To resolve proton environments (e.g., hydroxyl protons at δ 10–12 ppm, pyridine ring protons at δ 7–9 ppm) .

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]⁺ matching calculated m/z) .

- IR spectroscopy : To confirm functional groups (e.g., O–H stretch ~3200 cm⁻¹, C=O stretch ~1650 cm⁻¹) .

For stereochemical analysis, X-ray crystallography is recommended if single crystals are obtainable .

Advanced: How can researchers optimize the synthetic route to minimize side products (e.g., diastereomers or oxidized derivatives)?

Answer:

Optimization strategies include:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and halt reactions at optimal conversion points .

- Inert atmosphere : Argon/N₂ gas prevents oxidation of sensitive groups (e.g., hydroxyl or tertiary amines) .

- Steric control : Bulky directing groups or chiral catalysts can reduce diastereomer formation during Mannich reactions .

Post-synthesis, HPLC-MS helps identify and quantify impurities, guiding iterative refinement .

Advanced: What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., receptor binding vs. cellular assays)?

Answer:

Contradictions may arise from differences in:

- Assay conditions (e.g., pH, ion concentration) altering receptor-ligand interactions.

- Cell line specificity (e.g., overexpression of target receptors in certain lines) .

To address this:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines and recombinant receptor systems .

- Binding kinetics : Use surface plasmon resonance (SPR) or radioligand displacement assays to quantify affinity (Kd) and residence time .

- Molecular dynamics simulations : Predict binding poses and identify critical interactions (e.g., hydrogen bonds with pyridin-4-yl groups) .

Advanced: How does the compound’s three-dimensional conformation influence its biological activity, and what computational tools validate these interactions?

Answer:

The piperazine-pyridine scaffold adopts a chair-like conformation, positioning substituents for optimal receptor engagement . Key tools include:

- Docking software (AutoDock, Schrödinger) : To model interactions with targets (e.g., serotonin or dopamine receptors) .

- QM/MM simulations : Refine binding energy calculations, accounting for solvent effects .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors at the hydroxyl group) using tools like Phase .

Experimental validation via site-directed mutagenesis of receptor residues can confirm predicted interaction sites .

Basic: What are the stability profiles of this compound under varying storage conditions (e.g., pH, temperature)?

Answer:

Stability studies indicate:

- pH sensitivity : Degradation accelerates in acidic conditions (pH < 4) due to protonation of the piperazine nitrogen, leading to ring-opening .

- Thermal stability : Store at –20°C in amber vials to prevent photodegradation; room-temperature storage in desiccators is acceptable for ≤6 months .

- Oxidative protection : Antioxidants (e.g., BHT) in stock solutions reduce free radical-mediated decomposition .

Advanced: How can researchers design analogs to improve metabolic stability without compromising target affinity?

Answer:

Analog design strategies:

- Bioisosteric replacement : Substitute the hydroxyl group with a fluorine atom to block Phase I metabolism .

- Piperazine modification : Introduce methyl or ethyl groups to reduce CYP450-mediated N-dealkylation .

- Deuterium incorporation : Replace labile hydrogens (e.g., on the ethyl group) to slow oxidative metabolism .

In vitro microsomal assays (human liver microsomes) and LC-MS metabolite profiling are critical for evaluating stability .

Basic: What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

Answer:

Priority assays include:

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-serotonin) to measure displacement potency .

- Cell viability assays (MTT/XTT) : Screen for cytotoxicity in normal vs. cancer cell lines .

- Enzyme inhibition assays : Fluorescent substrates to assess inhibition of kinases or phosphatases .

For neuroactivity, patch-clamp electrophysiology evaluates ion channel modulation .

Advanced: What statistical methods are recommended for analyzing dose-response data with high variability?

Answer:

- Non-linear regression (GraphPad Prism) : Fit data to sigmoidal dose-response curves, reporting 95% confidence intervals .

- Outlier detection : Use Grubbs’ test or ROUT method to exclude anomalous replicates .

- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-lab studies .

Advanced: How can researchers reconcile discrepancies between computational binding predictions and experimental activity data?

Answer:

- Crystallographic validation : Co-crystallize the compound with its target to resolve actual binding modes .

- Alchemical free-energy calculations (FEP) : Quantify relative binding affinities of analogs to refine force field parameters .

- SAR-by-NMR : Fragment-based screening to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.